N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide
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Overview
Description
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromobenzyl group, a dioxidotetrahydrothiophenyl group, and a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide typically involves multi-step organic reactions. The starting materials may include 3-bromobenzyl chloride, 3-propoxybenzoic acid, and tetrahydrothiophene-1,1-dioxide. The synthesis may proceed through the following steps:
Formation of 3-bromobenzylamine: 3-bromobenzyl chloride reacts with ammonia or an amine to form 3-bromobenzylamine.
Amidation Reaction: 3-bromobenzylamine reacts with 3-propoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide intermediate.
Introduction of the Tetrahydrothiophenyl Group: The benzamide intermediate reacts with tetrahydrothiophene-1,1-dioxide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophenyl group.
Reduction: Reduction reactions may target the bromobenzyl group or the amide functionality.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of the bromine atom with other functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.
Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide: Similar structure with a methoxy group instead of a propoxy group.
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide: Similar structure with a chlorine atom instead of a bromine atom.
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24BrNO4S |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C21H24BrNO4S/c1-2-10-27-20-8-4-6-17(13-20)21(24)23(19-9-11-28(25,26)15-19)14-16-5-3-7-18(22)12-16/h3-8,12-13,19H,2,9-11,14-15H2,1H3 |
InChI Key |
WUMKZZNHEIRXOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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